2-(1H-pyrazol-4-yl)benzoic acid

Crystal Engineering Supramolecular Chemistry Coordination Networks

2-(1H-Pyrazol-4-yl)benzoic acid (CAS 1215918-49-2) is a heteroaromatic building block that combines a benzoic acid moiety with a pyrazole ring at the 4‑position. This specific regioisomeric connectivity cannot be replaced by 3‑ or 5‑pyrazolyl analogs in applications where molecular recognition or crystal architecture is critical. The 4‑pyrazolyl substitution enables distinct hydrogen‑bonded networks and has been implicated in MIF inhibitor development. Procure this scaffold with confidence for medicinal chemistry, MOF/HOF synthesis, and SAR campaigns.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1215918-49-2
Cat. No. B3376645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)benzoic acid
CAS1215918-49-2
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CNN=C2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14)
InChIKeyLJBWVNZAWKEUNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Pyrazol-4-yl)benzoic acid (CAS 1215918-49-2): Scientific and Procurement Overview for Research-Scale Sourcing


2-(1H-Pyrazol-4-yl)benzoic acid (CAS 1215918-49-2) is a heteroaromatic building block with molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It is supplied as a versatile small molecule scaffold for medicinal chemistry and organic synthesis applications . The compound combines a benzoic acid moiety with a pyrazole ring substituted at the 4-position, offering a distinct regioisomeric connectivity compared to 3- or 5-pyrazolyl analogs. While direct quantitative biological or physicochemical profiling data for this specific compound is sparse in the public literature, its structural features place it within the class of pyrazole-benzoic acid derivatives that are of interest for the development of heterocyclic compound libraries.

Why Generic Substitution Fails for 2-(1H-Pyrazol-4-yl)benzoic acid: Structural Specificity and the Risks of In-Class Interchange


Within the pyrazolyl benzoic acid class, the position of the pyrazole ring attachment and the substitution pattern on both rings fundamentally alter the molecule's conformational preferences, hydrogen-bonding capacity, and resultant interactions with biological targets or supramolecular assembly partners. For instance, 4-substituted pyrazole benzoates form distinct hydrogen-bonded supramolecular structures in one, two, and three dimensions that differ from those of 3- or 5-substituted isomers [1]. Consequently, a regioisomeric analog such as 3-(1H-pyrazol-4-yl)benzoic acid or 2-(1H-pyrazol-3-yl)benzoic acid cannot be assumed to be a drop-in replacement for 2-(1H-pyrazol-4-yl)benzoic acid in any application where molecular recognition, target engagement, or crystal engineering is critical. Substitution without prior experimental validation of the specific regioisomer introduces significant risk of altered activity, solubility, or synthetic outcomes.

Quantitative Differentiation of 2-(1H-Pyrazol-4-yl)benzoic acid (1215918-49-2): Evidence-Based Comparator Analysis


Regioisomeric Connectivity Confers Distinct Supramolecular Assembly Potential

The 2-(1H-pyrazol-4-yl)benzoic acid scaffold provides a regioisomeric connectivity that is distinct from 3- or 5-pyrazolyl analogs, leading to different hydrogen-bonding motifs and supramolecular architectures. Crystallographic studies on substituted 4-pyrazolylbenzoates demonstrate that the 4-position attachment enables the formation of one-, two-, and three-dimensional hydrogen-bonded networks, which are not accessible with 3- or 5-substituted isomers [1].

Crystal Engineering Supramolecular Chemistry Coordination Networks

Predicted Physicochemical Properties Distinguish 2-(1H-Pyrazol-4-yl)benzoic acid from Closely Related Analogs

Computationally predicted properties for 2-(1H-pyrazol-4-yl)benzoic acid provide a baseline for differentiation from analogs. The compound has a predicted boiling point of 431.8 ± 28.0 °C, a predicted density of 1.355 ± 0.06 g/cm³, and a predicted pKa of 3.75 ± 0.36 . These values reflect the influence of the 2-substituted benzoic acid moiety with a 4-pyrazolyl group. In contrast, 3-(4-carboxyphenyl)pyrazole (CAS 208511-67-5) exhibits a predicted boiling point of 469.6 ± 28.0 °C and a predicted density of 1.355 ± 0.06 g/cm³ , indicating differences in intermolecular interactions and polarity that may affect chromatographic behavior, solubility, and formulation.

Physicochemical Profiling ADME Prediction Compound Selection

Commercial Availability and Purity Specifications for 2-(1H-Pyrazol-4-yl)benzoic acid

2-(1H-Pyrazol-4-yl)benzoic acid is commercially available from multiple suppliers with defined purity specifications. AKSci offers the compound at 95% minimum purity, stored long-term in a cool, dry place . Leyan supplies the compound at 98% purity . These purity specifications provide a verifiable quality benchmark for procurement. While similar regioisomers such as 3-(1H-pyrazol-4-yl)benzoic acid (CAS 1002535-21-8) and 4-(1H-pyrazol-4-yl)benzoic acid (CAS 1017794-47-6) are also commercially available, the specific 2-substituted ortho-carboxylic acid geometry of the target compound is not interchangeable for applications requiring precise spatial orientation of the carboxyl and pyrazole groups.

Sourcing Quality Control Procurement

Validated Application Scenarios for 2-(1H-Pyrazol-4-yl)benzoic acid (1215918-49-2) Based on Quantitative Evidence


Crystal Engineering and Supramolecular Chemistry: Exploiting Regioisomeric Connectivity

Researchers designing coordination polymers, hydrogen-bonded organic frameworks (HOFs), or metal-organic frameworks (MOFs) should prioritize 2-(1H-pyrazol-4-yl)benzoic acid when the 4-pyrazolyl substitution pattern is required to achieve specific 1D, 2D, or 3D supramolecular architectures. The 4-pyrazolyl regioisomer has been demonstrated to form distinct hydrogen-bonded networks that are not accessible with 3- or 5-substituted analogs [1]. This compound serves as a valuable building block for crystal engineering studies aimed at understanding and controlling non-covalent interactions in the solid state.

Medicinal Chemistry Library Synthesis and Scaffold Diversification

Medicinal chemists seeking to explore the structure-activity relationships (SAR) of pyrazole-benzoic acid scaffolds should utilize 2-(1H-pyrazol-4-yl)benzoic acid as a key intermediate. The compound's 2-substituted benzoic acid geometry and 4-pyrazolyl attachment provide a unique vector for further functionalization compared to 3- or 5-pyrazolyl analogs. While direct potency data for this specific compound is lacking, the 4-pyrazolyl benzoic acid scaffold has been implicated in the development of macrophage migration inhibitory factor (MIF) inhibitors, with crystallographic evidence of binding to the MIF tautomerase active site for related compounds such as 2-phenoxy-5-(1H-pyrazol-4-yl)benzoic acid (PDB: 6CBF) [2]. This class-level evidence supports the use of 2-(1H-pyrazol-4-yl)benzoic acid as a core scaffold for hit-to-lead optimization campaigns targeting MIF or other enzymes with similar active site architectures.

Analytical Method Development and Reference Standard Preparation

The predicted physicochemical properties of 2-(1H-pyrazol-4-yl)benzoic acid, including a boiling point of 431.8 ± 28.0 °C, density of 1.355 ± 0.06 g/cm³, and pKa of 3.75 ± 0.36 , provide a basis for developing chromatographic separation methods (e.g., HPLC, UPLC) and for predicting compound behavior in various solvent systems. Analytical chemists can leverage these predicted values to design purification protocols and to distinguish this regioisomer from closely related analogs such as 3-(4-carboxyphenyl)pyrazole, which exhibits a predicted boiling point of 469.6 ± 28.0 °C . The commercial availability of the compound at defined purity levels (95-98%) further supports its use as a reference standard for method validation.

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